4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a pyridine-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Diels-Alder reaction, which forms the core structure of the compound . Subsequent steps may include functional group modifications and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a potential lead compound for drug development.
Medicine: It has potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidine-containing molecules. Examples are:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H19N5O2/c1-24-15-5-7-19-17(20-15)22-10-12-8-21(9-13(12)11-22)16(23)14-4-2-3-6-18-14/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
WPGBNEIWYIGMAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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